molecular formula C12H19NO3 B3368084 4-(2-Amino-2-methylpropyl)phenol acetic acid CAS No. 204592-23-4

4-(2-Amino-2-methylpropyl)phenol acetic acid

Cat. No.: B3368084
CAS No.: 204592-23-4
M. Wt: 225.28 g/mol
InChI Key: OSLYXCKFGQEMTK-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methylpropyl)phenol acetic acid is an organic compound with the molecular formula C({12})H({19})NO(_{3}) It is characterized by the presence of a phenol group, an amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-2-methylpropyl)phenol acetic acid typically involves multi-step organic reactions. One common method starts with the alkylation of phenol with 2-bromo-2-methylpropane to form 4-(2-methylpropyl)phenol. This intermediate is then subjected to nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group, yielding 4-(2-amino-2-methylpropyl)phenol. The final step involves the acylation of the amino group with acetic anhydride to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-2-methylpropyl)phenol acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

4-(2-Amino-2-methylpropyl)phenol acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropyl)phenol acetic acid involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

4-(2-Amino-2-methylpropyl)phenol acetic acid can be compared with similar compounds such as:

    4-(2-Amino-2-methylpropyl)phenol: Lacks the acetic acid moiety, which may affect its solubility and reactivity.

    4-(2-Amino-2-methylpropyl)benzoic acid: Contains a benzoic acid group instead of an acetic acid group, which may alter its biological activity and chemical properties.

Properties

IUPAC Name

acetic acid;4-(2-amino-2-methylpropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.C2H4O2/c1-10(2,11)7-8-3-5-9(12)6-4-8;1-2(3)4/h3-6,12H,7,11H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLYXCKFGQEMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620162
Record name Acetic acid--4-(2-amino-2-methylpropyl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204592-23-4
Record name Acetic acid--4-(2-amino-2-methylpropyl)phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A one-gallon high-pressure reactor was charged with 4(2-methyl-2-nitropropyl)phenol (120 g, 614 mmol), HOAc (35.2 mL, 614 mmol), 5% Palladium on carbon (24 g) wetted with 2B3 EtOH (60 mL), and MeOH (1230 mL). The mixture was heated to 50° C. with agitation (600 rpm), and the reactor was purged with N2 and pressurized to 50 psi with H2. After 15.5 h the reactor was purged with N2, and the cooled mixture was filtered. The filter cake was washed with MeOH and the filtrate was concentrated to 514 g of slurry on a rotary evaporator. To this slurry was added EtOAc (2 L) with vigorous agitation. After stirring for 1 h, the resulting crystals were filtered and washed with a small amount of EtOAc. The product was dried overnight in a 45° C. vacuum oven to yield 118.83 g (86%) of product as small white needles (mp 211°-216° C. dec). This material was 99% pure by HPLC analysis, and while another 9.00 g of material was obtained from the mother liquor it was found to be only 88% pure.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
35.2 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
1230 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

A one-gallon high-pressure reactor was charged with 4(2-methyl-2-nitropropyl)phenol (120 g, 614 mmol), HOAC (35.2 mL, 614 mmol), 5% Palladium on carbon (24 g) wetted with 2B3 EtOH (60 mL), and MeOH (1230 mL). The mixture was heated to 50° C. with agitation (600 rpm), and the reactor was purged with N2 and pressurized to 50 psi with H2. After 15.5 h the reactor was purged with N2, and the cooled mixture was filtered. The filter cake was washed with MeOH and the filtrate was concentrated to 514 g of slurry on a rotary evaporator. To this slurry was added EtOAc (2 L) with vigorous agitation. After stirring for 1 h, the resulting crystals were filtered and washed with a small amount of EtOAc. The product was dried overnight in a 45° C. vacuum oven to yield 118.83 g (86%) of product as small white needles (mp 211-216° C. dec). This material was 99% pure by HPLC analysis, and while another 9.00 g of material was obtained from the mother liquor it was found to be only 88% pure.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
1230 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods III

Procedure details

A one-gallon high-pressure reactor was charged with 4(2-methyl-2-nitropropyl)phenol (120 g, 614 mmol), HOAc (35.2 mL, 614 mmol), 5% Palladium on carbon (24 g) wetted with 2Bβ3EtOH (60 mL), and MeOH (1230 mL). The mixture was heated to 50° C. with agitation (600 rpm), and the reactor was purged with N2 and pressurized to 50 psi with H2. After 15.5 h the reactor was purged with N2, and the cooled mixture was filtered. The filter cake was washed with MeOH and the filtrate was concentrated to 514 g of slurry on a rotary evaporator. To this slurry was added EtOAc (2 L) with vigorous agitation. After stirring for 1 h, the resulting crystals were filtered and washed with a small amount of EtOAc. The product was dried overnight in a 45° C. vacuum oven to yield 118.83 g (86%) of product as small white needles (mp 211°-216° C. dec). This material was 99% pure by HPLC analysis, and while another 9.00 g of material was obtained from the mother liquor it was found to be only 88 % pure.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
35.2 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One
Name
Quantity
1230 mL
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 2
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 3
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 4
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 5
4-(2-Amino-2-methylpropyl)phenol acetic acid
Reactant of Route 6
4-(2-Amino-2-methylpropyl)phenol acetic acid

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